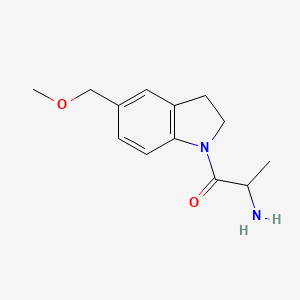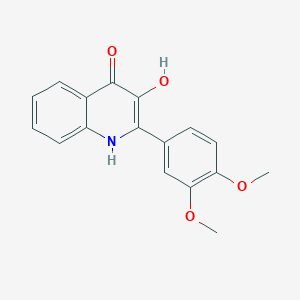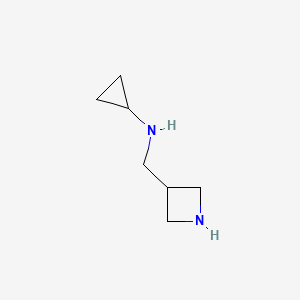![molecular formula C9H20N2O B1491582 1-{[(2-Aminoéthyl)amino]méthyl}cyclohexan-1-ol CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-{[(2-Aminoéthyl)amino]méthyl}cyclohexan-1-ol
Vue d'ensemble
Description
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse des glucides
“1-{[(2-Aminoéthyl)amino]méthyl}cyclohexan-1-ol” peut être utilisé dans l’analyse sensible des glucides. Le composé peut être impliqué dans l’alkylation réductrice du groupe carbonyle des glucides, ce qui est essentiel pour améliorer la sensibilité de détection des glucides dans les techniques chromatographiques et spectrométriques de masse .
Profilage des glycanes
Ce composé peut servir d’étiquette oligosaccharidique multifonctionnelle pour le profilage des glycanes. Il peut être utilisé pour étiqueter les N-glycanes provenant de glycoprotéines, aidant à l’identification et au profilage des glycanes en utilisant des techniques comme la spectrométrie de masse LC-ESI-ToF et MALDI-ToF .
Amélioration de la sensibilité en spectrométrie de masse
En spectrométrie de masse, en particulier la spectrométrie de masse par ionisation par électronébulisation-temps de vol (ESI-ToF) MS, “this compound” peut être utilisé pour améliorer l’efficacité d’ionisation. Cela conduit à une meilleure sensibilité et à une meilleure détection des N-glycanes, même en faible abondance .
Étiquetage par fluorescence
Le composé peut agir comme une étiquette fluorescente pour l’analyse chromatographique. Il peut être utilisé pour fonctionnaliser les N-glycanes par amination réductrice, ce qui est une étape courante dans l’analyse chromatographique des glycanes .
Synthèse de liquides ioniques
Il peut être synthétisé en sels d’imidazolium, qui sont un type de liquide ionique. Ces liquides ioniques ont diverses applications, y compris, mais sans s’y limiter, l’utilisation comme solvants et catalyseurs dans les réactions chimiques .
Études des interactions protéine-protéine
En raison de sa capacité à étiqueter les glycanes, “this compound” peut être instrumental dans l’étude des interactions protéine-protéine. Les glycanes à la surface des glycoprotéines sont cruciaux pour ces interactions, et la compréhension de leur structure est essentielle pour comprendre les fonctions des glycoprotéines .
Mécanisme D'action
Target of action
Amines, such as “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol”, can interact with a variety of biological targets. They often serve as ligands for receptors or enzymes, particularly those involved in neurotransmission .
Mode of action
The specific mode of action would depend on the target. For example, if the compound were to interact with a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the cyclohexanol group could influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Amines are involved in many biological processes, including the synthesis and degradation of proteins, neurotransmitters, and other key molecules .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups. For instance, the amino groups might undergo metabolism via processes such as acetylation or methylation .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways involved. For example, if the compound were to act on neurotransmitter receptors, it might affect neuronal signaling and potentially influence behavior or cognition .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its ability to interact with targets could be affected by pH .
Analyse Biochimique
Biochemical Properties
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol vary with dosage. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without toxicity.
Metabolic Pathways
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.
Propriétés
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)


![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)

